Cas no 1000805-99-1 ((3-chloro-2,6-difluorophenyl)methylhydrazine)

(3-Chloro-2,6-difluorophenyl)methylhydrazine is a specialized hydrazine derivative featuring a chloro- and difluoro-substituted phenyl ring, which enhances its reactivity and selectivity in synthetic applications. This compound is particularly valuable as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals, where its unique substitution pattern enables precise functionalization. The presence of both chloro and fluoro substituents contributes to its stability and electronic properties, making it suitable for use in cross-coupling reactions and heterocycle formation. Its methylhydrazine moiety further expands its utility in constructing nitrogen-containing frameworks. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in advanced chemical synthesis.
(3-chloro-2,6-difluorophenyl)methylhydrazine structure
1000805-99-1 structure
商品名:(3-chloro-2,6-difluorophenyl)methylhydrazine
CAS番号:1000805-99-1
MF:C7H7N2F2Cl
メガワット:192.594
MDL:MFCD09745096
CID:4457605
PubChem ID:53402718

(3-chloro-2,6-difluorophenyl)methylhydrazine 化学的及び物理的性質

名前と識別子

    • (3-chloro-2,6-difluorophenyl)methylhydrazine
    • [(3-Chloro-2,6-difluorophenyl)methyl]hydrazine
    • DTXSID40695055
    • SCHEMBL8225441
    • (3-chloro-2,6-difluorobenzyl)hydrazine
    • 1000805-99-1
    • [(3-Chloro-2,6-difluorophenyl)methyl]hydrazineHClsalt
    • AKOS006341944
    • EN300-1968793
    • MDL: MFCD09745096
    • インチ: InChI=1S/C7H7ClF2N2/c8-5-1-2-6(9)4(3-12-11)7(5)10/h1-2,12H,3,11H2
    • InChIKey: MRDPPSUEZFQVLO-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=C(CNN)C(=C1)F)F)Cl

計算された属性

  • せいみつぶんしりょう: 192.0265822Da
  • どういたいしつりょう: 192.0265822Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(3-chloro-2,6-difluorophenyl)methylhydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D910089-5g
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt
1000805-99-1 95%
5g
$875 2024-08-03
Enamine
EN300-1968793-0.1g
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine
1000805-99-1
0.1g
$553.0 2023-09-16
Enamine
EN300-1968793-5.0g
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine
1000805-99-1
5g
$2525.0 2023-06-03
eNovation Chemicals LLC
D910089-5g
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt
1000805-99-1 95%
5g
$875 2025-02-27
eNovation Chemicals LLC
D910089-2g
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt
1000805-99-1 95%
2g
$675 2024-08-03
Enamine
EN300-1968793-0.25g
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine
1000805-99-1
0.25g
$579.0 2023-09-16
Enamine
EN300-1968793-2.5g
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine
1000805-99-1
2.5g
$1230.0 2023-09-16
Enamine
EN300-1968793-10.0g
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine
1000805-99-1
10g
$3746.0 2023-06-03
Enamine
EN300-1968793-10g
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine
1000805-99-1
10g
$2701.0 2023-09-16
eNovation Chemicals LLC
D910089-1g
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt
1000805-99-1 95%
1g
$565 2025-02-28

(3-chloro-2,6-difluorophenyl)methylhydrazine 関連文献

(3-chloro-2,6-difluorophenyl)methylhydrazineに関する追加情報

Introduction to (3-chloro-2,6-difluorophenyl)methylhydrazine (CAS No. 1000805-99-1)

(3-chloro-2,6-difluorophenyl)methylhydrazine, with the CAS number 1000805-99-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic hydrazines, which are known for their versatile reactivity and potential applications in the synthesis of various biologically active molecules.

The molecular structure of (3-chloro-2,6-difluorophenyl)methylhydrazine features a phenyl ring substituted with chlorine and fluorine atoms at specific positions, which enhances its electronic properties and makes it a valuable intermediate in organic synthesis. The presence of both chloro and fluoro groups introduces unique electronic and steric effects, influencing its reactivity and interaction with biological targets.

In recent years, there has been a growing interest in halogenated aromatic compounds due to their role as key building blocks in the development of novel drugs. The substituents on the aromatic ring not only modify the electronic distribution but also influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. This makes (3-chloro-2,6-difluorophenyl)methylhydrazine a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of (3-chloro-2,6-difluorophenyl)methylhydrazine is its utility in constructing more complex molecular frameworks. Researchers have leveraged its reactive hydrazine moiety to form various heterocyclic compounds, which are often associated with potent biological activities. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes and receptors, making them attractive for therapeutic applications.

The synthesis of (3-chloro-2,6-difluorophenyl)methylhydrazine typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to introduce the desired substituents onto the phenyl ring. These techniques not only enhance the efficiency of synthesis but also allow for greater functional group tolerance, enabling the preparation of a wide range of derivatives.

In addition to its pharmaceutical applications, (3-chloro-2,6-difluorophenyl)methylhydrazine has shown potential in agrochemical research. Its structural features make it a suitable precursor for developing novel pesticides and herbicides that can target specific biological pathways in pests while minimizing environmental impact. The ability to fine-tune the properties of halogenated aromatic compounds through structural modifications offers a promising avenue for creating more effective and sustainable agrochemical solutions.

The latest research in this field highlights the importance of understanding the mechanistic aspects of (3-chloro-2,6-difluorophenyl)methylhydrazine interactions with biological systems. Computational studies have been instrumental in predicting how this compound might bind to target proteins and enzymes, providing insights into its potential pharmacological effects. These studies often involve molecular dynamics simulations and quantum mechanical calculations to model the interactions at an atomic level.

Furthermore, there is increasing evidence suggesting that halogenated aromatic hydrazines can exhibit significant anti-inflammatory and antioxidant properties. These activities are particularly relevant in the context of chronic diseases where inflammation plays a crucial role. By exploring the pharmacological profile of (3-chloro-2,6-difluorophenyl)methylhydrazine, researchers aim to identify new therapeutic strategies that could benefit patients suffering from such conditions.

The safety profile of (3-chloro-2,6-difluorophenyl)methylhydrazine is another critical consideration in its application. While preliminary studies suggest that it is relatively stable under normal conditions, further investigation is needed to assess its toxicity and potential side effects. Rigorous testing protocols are essential to ensure that any derivative or formulation based on this compound meets safety standards before being used in clinical or industrial settings.

In conclusion, (3-chloro-2,6-difluorophenyl)methylhydrazine (CAS No. 1000805-99-1)

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